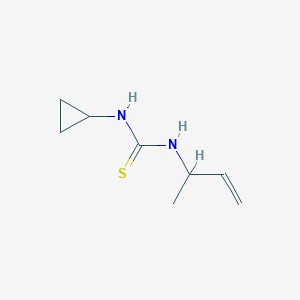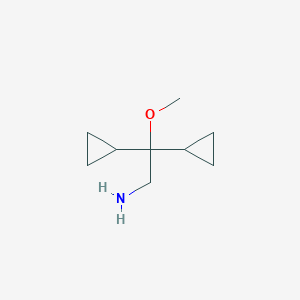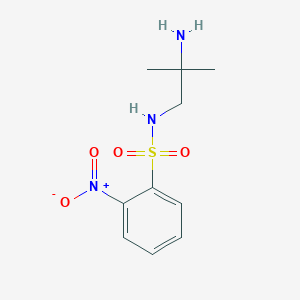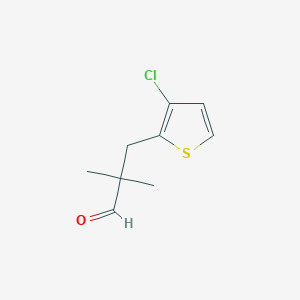
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom at the 3-position of the thiophene ring and a dimethylpropanal group makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorothiophene-2-carbaldehyde with 2,2-dimethylpropanal under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorothiophene-2-carbaldehyde: Lacks the dimethylpropanal group but shares the thiophene and chlorine moieties.
2,2-Dimethylpropanal: Lacks the thiophene ring but contains the dimethylpropanal group.
Thiophene-2-carbaldehyde: Lacks the chlorine atom and dimethylpropanal group but contains the thiophene ring.
Uniqueness
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is unique due to the combination of the thiophene ring, chlorine atom, and dimethylpropanal group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C9H11ClOS |
|---|---|
Molekulargewicht |
202.70 g/mol |
IUPAC-Name |
3-(3-chlorothiophen-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11ClOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
HEBYMIKRFHJEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=CS1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

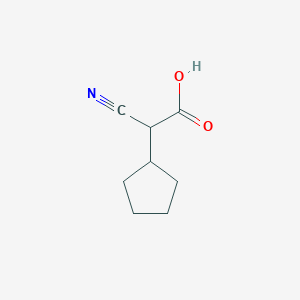
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)

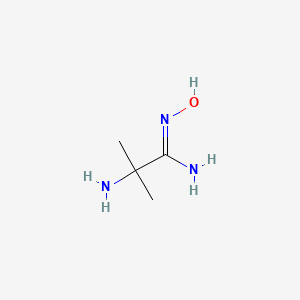

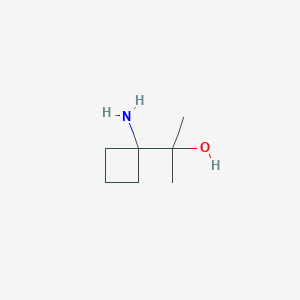
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
